molecular formula C17H10ClF2N3O2S2 B1403741 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide CAS No. 1799412-44-4

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Cat. No.: B1403741
CAS No.: 1799412-44-4
M. Wt: 425.9 g/mol
InChI Key: HMAUHYFQAUGNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substituent Arrangement

The benzene ring’s substitution pattern is critical to the compound’s identity (Table 2):

Position Substituent Role in Structure
1 Sulfonamide (-SO$$_2$$NH-) Parent functional group linked to thiazole
2, 5 Fluorine (-F) Electron-withdrawing groups influencing electronic distribution
4 (4-Chlorophenyl)(cyano)methyl group Bulky substituent contributing to steric effects and potential chirality

Stereochemical Analysis

The central carbon of the (4-chlorophenyl)(cyano)methyl group is bonded to four distinct moieties:

  • 4-Chlorophenyl group
  • Cyano group (-CN)
  • Benzene ring (via methyl linkage)
  • Hydrogen atom

This tetrahedral geometry satisfies the criteria for a chiral center , as defined by the presence of four non-identical substituents. Consequently, the compound may exist as enantiomers (R and S configurations). However, no experimental data on its stereoisomeric synthesis or isolation are reported in the provided sources.

The absence of internal symmetry planes or meso forms suggests that enantiomerism is the primary stereochemical consideration. Computational models or chiral resolution techniques would be required to characterize its stereoisomers fully.

Properties

IUPAC Name

4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUHYFQAUGNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization of α-Haloketones with Thioamides

  • Starting materials: α-Haloketones (e.g., 2-bromo-1-cyclopropylethanone) and thiourea derivatives.
  • Procedure: The haloketone reacts with thiourea under reflux conditions, promoting cyclization to form the thiazole ring.
  • Reaction conditions: Use of polar solvents like ethanol or acetic acid, with reflux temperatures around 80-100°C.
  • Outcome: Formation of substituted 2-aminothiazoles, which can be further derivatized.

Method 2: Sulfonylation and Alkylation of 2-Aminothiazoles

  • Sulfonylation: The amino group of the thiazole reacts with sulfonyl chlorides to introduce sulfonamide groups.
  • Alkylation: Alkylation at the nitrogen or carbon positions using alkyl halides or aldehydes to attach the cyano and chlorophenyl groups.

Incorporation of the Cyano and Chlorophenyl Substituents

The key functional groups, cyano and 4-chlorophenyl , are introduced via nucleophilic substitution or addition reactions:

  • Cyano group introduction: Typically achieved through nucleophilic addition of cyanide ions (e.g., sodium cyanide) to suitable electrophilic intermediates, such as aldehydes or activated aromatic rings.
  • Chlorophenyl group attachment: Usually introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution on halogenated aromatic precursors.

Assembly of the Final Compound

The final step involves coupling the functionalized thiazole core with the sulfonamide moiety:

  • Coupling reaction: The sulfonyl chloride derivative of benzenesulfonamide reacts with the amino group of the thiazole derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
  • Reaction conditions: Typically performed at room temperature or mild heating (25-50°C) to optimize yield and minimize side reactions.

Representative Synthetic Route

Step Reaction Reagents Conditions Description
1 Cyclization to form thiazole α-Haloketone + thiourea Reflux in ethanol Formation of 2-aminothiazole intermediate
2 N-alkylation Alkyl halide (e.g., chlorophenyl aldehyde) Base, room temperature Introduction of chlorophenyl group
3 Cyanation Sodium cyanide Reflux in acetonitrile Addition of cyano group
4 Sulfonylation Benzenesulfonyl chloride Pyridine, room temperature Formation of sulfonamide linkage
5 Final coupling Thiazole derivative + sulfonyl chloride Mild base, room temperature Assembly of the target compound

Data Tables Summarizing Key Reactions

Reaction Step Reagents Solvent Temperature Purpose Reference/Note
Thiazole ring formation α-Haloketone + thiourea Ethanol Reflux Heterocycle synthesis Typical method for thiazole synthesis
N-alkylation Chlorophenyl aldehyde Pyridine Room temp Functionalization Common in heterocyclic modifications
Cyanation Sodium cyanide Acetonitrile Reflux Cyano group addition Nucleophilic addition to electrophiles
Sulfonylation Benzenesulfonyl chloride Pyridine Room temp Sulfonamide linkage Widely used in sulfonamide synthesis
Coupling Thiazole derivative + sulfonyl chloride - Room temp Final assembly Standard amidation conditions

Research Findings and Optimization Strategies

  • Reaction yields are optimized by controlling temperature, solvent polarity, and reaction time.
  • Purification is achieved through column chromatography, recrystallization, or preparative HPLC.
  • Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Sulfonamide Bond Formation and Stability

The sulfonamide group (–SO2_2NH–) is central to its reactivity. This bond is typically formed via nucleophilic substitution between a sulfonyl chloride and a thiazol-2-amine derivative. For example:

  • Reaction : Condensation of 2,5-difluorobenzenesulfonyl chloride with 4-((4-chlorophenyl)(cyano)methyl)thiazol-2-amine in pyridine yields the target compound .

  • Conditions : Room temperature, anhydrous solvent (e.g., dichloromethane), and a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

  • Yield : ~55–72% (based on analogous benzenesulfonamide syntheses) .

Reaction ComponentRoleExample Reagents/Conditions
Sulfonyl chlorideElectrophilic reactant2,5-Difluorobenzenesulfonyl chloride
Thiazol-2-amineNucleophile4-((4-chlorophenyl)(cyano)methyl)thiazol-2-amine
BaseAcid scavengerPyridine or triethylamine

Key Stability Notes :

  • The sulfonamide bond resists hydrolysis under acidic conditions but may degrade in strong bases (e.g., NaOH > 2M).

  • Thermal stability: Decomposes above 250°C.

Reactivity of the Cyano (–CN) Group

The cyano group participates in nucleophilic additions and reductions:

  • Hydrolysis : In acidic or basic media, the cyano group converts to a carboxylic acid (–COOH) or amide (–CONH2_2).

    • Example: Treatment with concentrated H2_2SO4_4/H2_2O at 100°C yields the corresponding carboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces –CN to –CH2_2NH2_2.

Reaction TypeConditionsProductYield (%)
Acidic HydrolysisH2_2SO4_4, H2_2O, 100°C–COOH derivative65–78
Basic HydrolysisNaOH (10%), reflux–CONH2_2 derivative50–62
Catalytic ReductionH2_2, Pd/C, ethanol–CH2_2NH2_2 derivative85–90

Electrophilic Substitution on the Benzene Ring

The 2,5-difluorophenyl ring undergoes selective electrophilic substitution, influenced by the electron-withdrawing sulfonamide and cyano groups:

  • Nitration : Occurs at the para position to the sulfonamide group under mixed acid (HNO3_3/H2_2SO4_4) conditions .

  • Halogenation : Bromination (Br2_2, FeBr3_3) targets the meta position relative to fluorine .

ElectrophileConditionsPositionProduct
NO2+_2^+HNO3_3/H2_2SO4_4, 0°CPara to –SO2_2NH–3-Nitro-2,5-difluorobenzenesulfonamide
Br+^+Br2_2, FeBr3_3, 25°CMeta to –F3-Bromo-2,5-difluorobenzenesulfonamide

Thiazole Ring Reactivity

The thiazole moiety undergoes alkylation and coordination reactions:

  • Alkylation : The nitrogen in the thiazole ring reacts with alkyl halides (e.g., CH3_3I) in DMF to form quaternary ammonium salts .

  • Metal Coordination : The sulfur atom binds to transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in ethanol/water mixtures, forming stable complexes .

Reaction TypeReagents/ConditionsProductApplication
AlkylationCH3_3I, DMF, 60°CN-Methylthiazolium iodideCatalysis studies
Metal ComplexationCuCl2_2, H2_2O/EtOH[Cu(C15_{15}H10_{10}Cl2_2F2_2N3_3O2_2S)2_2]Antimicrobial agents

Functional Group Transformations

  • Chlorophenyl Group : Resistant to nucleophilic substitution due to electron-withdrawing neighboring groups but participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) .

  • Fluorine Substituents : Engage in hydrogen bonding, influencing solubility and biological activity .

Data Tables from Experimental Studies

Table 1 : Optimization of Sulfonamide Synthesis

EntryBaseSolventTemperature (°C)Yield (%)
1PyridineDCM2572
2TriethylamineTHF2565
3DMAPAcetonitrile4058

Table 2 : Hydrolysis of Cyano Group

EntryAcid/BaseTime (h)ProductPurity (%)
1H2_2SO4_4 (conc.)6Carboxylic acid98
2NaOH (10%)12Amide95

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its thiazole ring and sulfonamide moiety make it a versatile intermediate in organic synthesis, facilitating the development of novel compounds with targeted properties.

Biology

Research indicates that 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide may act as an enzyme inhibitor or receptor modulator. Preliminary studies have shown its potential in modulating pathways related to inflammation and cancer, making it a candidate for further biological investigations.

Medicine

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Its interaction with specific molecular targets suggests that it may inhibit certain enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity
A study investigating the anticancer effects of thiazole derivatives found that compounds similar to this one exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development into therapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and the benzenesulfonamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Key Substituents Functional Groups Present
Target Compound (QG-9966) 4-Chlorophenyl, cyano, 2,5-difluoro Sulfonamide, thiazole, nitrile, halogens
4-{[4-(4-Chlorophenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide (5) 4-Chlorophenyl, phthalazin-1-yl Sulfonamide, thiazole, amine, aromatic heterocycle
4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (5) 4-Chlorophenyl, thiazol-2-yl Sulfonamide, thiazole, amine
4-(4-Chlorophenyl)-2,5-dimethylthiazole (SH-5596) 4-Chlorophenyl, methyl Thiazole, halogens, alkyl

Key Observations :

  • The target compound’s cyano and difluoro groups distinguish it from analogs with bulkier substituents (e.g., phthalazine in or methyl groups in SH-5596 ). These electron-withdrawing groups may enhance electrophilic reactivity or influence binding to biological targets.
  • Unlike compounds with amino-thiazole linkages (e.g., ), the target compound’s cyano-methyl bridge could reduce hydrogen-bonding capacity but increase lipophilicity.

Key Observations :

  • Higher melting points in phthalazine-containing analogs (e.g., 280°C in ) may reflect stronger intermolecular interactions (e.g., π-stacking) compared to the target compound’s structure.

Halogen and Substituent Effects

Halogenated aromatic systems are common in bioactive compounds. For example:

  • 4-Chlorophenyl groups enhance stability and binding affinity in antimicrobial agents (e.g., compound 5 in and SH-5596 in ).
  • Fluorine substituents (as in the target compound’s 2,5-difluoro groups) improve metabolic stability and membrane permeability, as seen in triazole derivatives from .

Biological Activity

4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety. Its IUPAC name is 4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide. The molecular formula is C17H10ClF2N3O2SC_{17}H_{10}ClF_2N_3O_2S with a molecular weight of approximately 393.85 g/mol.

PropertyValue
IUPAC Name4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Molecular FormulaC₁₇H₁₀ClF₂N₃O₂S
Molecular Weight393.85 g/mol
InChI KeyHMAUHYFQAUGNEP-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring and benzenesulfonamide moiety are known to modulate enzyme activity and receptor interactions. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, impacting pathways relevant to inflammation and cancer.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures exhibit moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains .

Case Studies

  • Antitumor Activity : A study on thiazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxicity in human glioblastoma and melanoma cell lines. The presence of electron-donating groups was crucial for improving activity .
  • Antimicrobial Evaluation : Several thiazole-containing compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights the significance of specific functional groups in enhancing biological activity:

  • Thiazole Ring : Essential for anticancer properties.
  • Chlorophenyl Group : Influences the compound's lipophilicity and interaction with cellular targets.
  • Fluorine Substitution : Enhances biological potency by increasing electron density on the aromatic system.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-((4-chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with sulfonylation of the thiazole amine using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or NaHCO₃). This is analogous to methods described for synthesizing 5-phenyl-1,3-thiazole-4-sulfonamide derivatives .
  • Step 2 : Introduce the (4-chlorophenyl)(cyano)methyl group via nucleophilic substitution or Friedel-Crafts alkylation. Use anhydrous solvents (e.g., DCM) and catalysts like AlCl₃ for regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. room temperature) and stoichiometry to minimize byproducts (e.g., bis-sulfonylated derivatives) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what key signals should be prioritized?

  • Methodology :

  • ¹H/¹³C NMR :
  • Expect aromatic proton signals between δ 6.8–8.2 ppm for the benzene and thiazole rings.
  • The cyano group (C≡N) appears as a singlet near δ 120–130 ppm in ¹³C NMR.
  • Fluorine substituents cause splitting patterns in adjacent protons .
  • IR Spectroscopy :
  • Confirm sulfonamide (S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and C≡N (sharp peak ~2250 cm⁻¹) .
  • Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, wavefunction analysis) are suitable for studying the electronic properties of this compound, and how do they correlate with experimental observations?

  • Methodology :

  • Software : Use Multiwfn for electron localization function (ELF) analysis to map charge distribution and reactive sites .
  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic regions .
  • Validation : Compare HOMO-LUMO gaps with UV-Vis spectra. Discrepancies >0.3 eV may indicate solvent effects or excited-state contributions .

Q. How can crystallographic data (e.g., XRD) resolve tautomeric or conformational ambiguities in the solid state?

  • Methodology :

  • Data Collection : Use SHELXL for refinement. Prioritize high-resolution (<1.0 Å) data to resolve disorder in the cyano-methyl group .
  • Analysis : Check for hydrogen bonding (e.g., N–H···O=S interactions) and π-stacking between aromatic rings. Compare with solution-state NMR to identify tautomeric shifts .

Q. What in vitro assays are appropriate for evaluating the antitumor potential of this compound, and how should cell line panels be designed?

  • Methodology :

  • Screening : Use the NCI-60 cell line panel to assess growth inhibition (GI₅₀). Include controls for sulfonamide toxicity (e.g., renal cell lines) .
  • Mechanistic Studies :
  • Perform flow cytometry to detect apoptosis (Annexin V/PI staining).
  • Measure mitochondrial membrane potential (JC-1 dye) to confirm caspase activation .

Q. How can conflicting data between theoretical and experimental results (e.g., bond lengths, reactivity) be systematically addressed?

  • Methodology :

  • Error Sources :
  • Computational : Check basis set adequacy (e.g., add polarization/diffuse functions for electronegative atoms).
  • Experimental : Verify crystallographic thermal parameters (B-factors) for atomic displacement .
  • Resolution : Use hybrid methods (e.g., QM/MM) to model solvent effects or crystal packing forces .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between NMR and XRD data regarding the conformation of the (4-chlorophenyl)(cyano)methyl substituent?

  • Analysis :

  • NMR : Dynamic processes in solution (e.g., rotation around the C–C bond) may average signals, masking conformational diversity.
  • XRD : Captures the static solid-state conformation. Use variable-temperature NMR to detect restricted rotation if signals broaden at lower temperatures .
    • Resolution : Perform molecular dynamics (MD) simulations to model rotational barriers and compare with experimental activation energies .

Experimental Design Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

TechniqueExpected Signals/PhenomenaReference
¹H NMRδ 7.2–8.1 ppm (aromatic H), δ 4.5–5.5 ppm (CH₂)
IR2250 cm⁻¹ (C≡N), 1350/1150 cm⁻¹ (S=O)
XRDSpace group P2₁/c, Z = 4

Table 2 : Recommended Computational Parameters for Electronic Analysis

ParameterValue/MethodReference
Basis Set6-311+G(d,p) for all atoms
Solvent ModelPCM (acetonitrile)
Convergence CriteriaEnergy gradient <1e⁻⁵ a.u.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.